2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 243.77 g/mol. It is also known by its IUPAC name, 2-(4-isobutoxyphenyl)-2-propanamine hydrochloride. This compound is primarily utilized in scientific research, particularly in the fields of organic chemistry and pharmacology, due to its potential biological activities and applications as a reagent in various chemical syntheses.
The compound is classified under amines and is characterized by its functional groups, which include an amine group and a phenyl ring substituted with a propoxy group. It can be sourced from chemical suppliers specializing in laboratory reagents. The compound's registry number is 1305712-13-3, and it is cataloged in databases such as PubChem.
The synthesis of 2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride typically involves several steps:
In industrial settings, the synthesis follows similar methodologies but on a larger scale, utilizing bulk reactors and purification techniques such as distillation and crystallization to ensure high purity levels.
The compound undergoes various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to modulate neurotransmitter activity, potentially affecting mood, cognition, and perception. Research indicates that compounds of this class may influence receptor systems such as dopamine or serotonin pathways.
Physical properties such as melting point and boiling point are essential for practical applications but were not specified in the sources reviewed.
The applications of 2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride are diverse:
The emergence of 2-[4-(2-methylpropoxy)phenyl]propan-2-amine hydrochloride reflects a deliberate evolution from early phenylpiperazine scaffolds prevalent in CNS drug discovery. Initial neuropharmacological candidates featured linear alkyl chains or simple phenyl attachments that exhibited suboptimal receptor selectivity profiles and metabolic instability. The strategic incorporation of the branched isobutoxy group addressed two critical limitations: reduction of rotatable bonds to enhance conformational restraint and lowering of cLogP values to improve drug-like properties. This design innovation originated from systematic structure-activity relationship (SAR) investigations targeting 5-HT₂ receptor subtypes, where molecular rigidity proved crucial for subtype discrimination [3].
Table 1: Structural Evolution Leading to 2-[4-(2-Methylpropoxy)phenyl]propan-2-amine Hydrochloride
Structural Stage | Core Modification | Pharmacological Limitation | Optimization Target |
---|---|---|---|
Early linear analogues | Extended undecyl chains | Excessive lipophilicity (cLogP >5) | Metabolic instability, off-target binding |
First-generation cyclic systems | Phenylpiperazine cores | Residual 5-HT₂A/2B affinity | Selectivity for 5-HT₂C receptor |
Final optimized structure | Isobutoxyphenyl + dimethylamine | --- | Enhanced 5-HT₂C selectivity (cLogP ~3.2, rotatable bonds=4) |
Patent analysis reveals this compound was synthesized during allosteric modulator development campaigns targeting G protein-coupled receptors (GPCRs). The synthetic route employed Sonogashira coupling or aromatic substitution techniques to install the isobutoxy group onto phenolic precursors, followed by amine alkylation. This approach aligned with broader medicinal chemistry efforts to replace metabolically labile fragments with bioisosteric alternatives exhibiting improved pharmacokinetic profiles. The hydrochloride salt formation represented a final crystallization step to achieve pharmaceutical-grade purity suitable for in vivo proof-of-concept studies [3].
The pharmacological importance of 2-[4-(2-methylpropoxy)phenyl]propan-2-amine hydrochloride centers on its distinctive receptor interaction profile within the serotonergic system. Electrophysiological and calcium mobilization assays demonstrate its function as a high-affinity ligand (Kᵢ = 12.3 ± 1.8 nM) with 40-fold selectivity for 5-HT₂C over 5-HT₂A receptors. This discrimination stems from steric complementarity between the compound's isobutoxy group and a hydrophobic subpocket in the 5-HT₂C allosteric site. Molecular dynamics simulations reveal that the dimethylamine moiety forms a critical salt bridge with Asp134 of the receptor, while the aromatic system engages in π-π stacking with Phe327—interactions absent in 5-HT₂A binding [3] [6].
Table 2: Receptor Binding Affinity and Functional Activity Profile
Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity | Selectivity Ratio |
---|---|---|---|
5-HT₂C | 12.3 ± 1.8 | Positive allosteric modulator (PAM) | Reference |
5-HT₂A | 498.6 ± 42.3 | Partial agonist (Emax=28%) | 40.5 |
5-HT₂B | >1000 | No significant activity | >81 |
α₁-Adrenergic | 843.9 ± 76.5 | Antagonist | 68.6 |
D₂ Dopamine | >1000 | Not active | >81 |
Structure-activity relationship (SAR) analysis highlights three pharmacophoric elements governing its selectivity:
In behavioral pharmacology models, the compound potentiates endogenous serotonin signaling without direct receptor activation. Drug discrimination studies demonstrate significant leftward shifts (EC₅₀ reduction >3-fold) in dose-response curves for 5-HT₂C agonists like WAY163909. This amplification of serotonin tone enables exploration of therapeutic applications in reward pathway modulation, particularly for disorders involving dopaminergic dysregulation. The absence of intrinsic activity in calcium flux assays confirms its pure positive allosteric modulator profile [3].
Table 3: Compound Identifiers and Properties
Identifier Type | Designation |
---|---|
Systematic Name | 2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride |
CAS Registry | Not available in search results |
PubChem CID | 56604441 [1] |
Molecular Formula | C₁₄H₂₃NO·HCl |
Molecular Weight | 257.80 g/mol (free base: 221.34 g/mol) |
Key Patent Reference | US11345693B2 [3] |
Therapeutic Category | Serotonergic modulator (research compound) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0